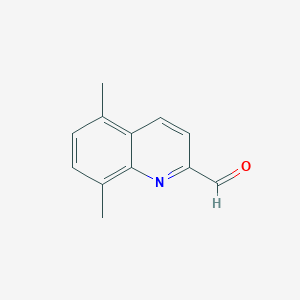
5,8-Dimethylquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethylquinoline-2-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the aldehyde group at the 2-position and methyl groups at the 5 and 8 positions makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions: 5,8-Dimethylquinoline-2-carbaldehyde can be synthesized via the Riley reaction, which involves the oxidation of quinoline derivatives using selenium dioxide. The reaction typically requires heating the quinoline derivative with selenium dioxide in a suitable solvent such as dioxane or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups at the 5 and 8 positions can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 5,8-Dimethylquinoline-2-carboxylic acid.
Reduction: 5,8-Dimethylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
5,8-Dimethylquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Quinoline derivatives, including this compound, are studied for their potential antimalarial, antibacterial, and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,8-Dimethylquinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
Quinoline-2-carbaldehyde: Lacks the methyl groups at the 5 and 8 positions.
5,7-Dimethylquinoline-2-carbaldehyde: Has methyl groups at the 5 and 7 positions instead of 5 and 8.
8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde: Contains a hydroxyl group at the 8 position.
Uniqueness: The presence of methyl groups at the 5 and 8 positions in 5,8-Dimethylquinoline-2-carbaldehyde provides unique steric and electronic properties, making it a valuable intermediate for the synthesis of specific heterocyclic compounds. Its unique structure can influence its reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
5,8-dimethylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c1-8-3-4-9(2)12-11(8)6-5-10(7-14)13-12/h3-7H,1-2H3 |
InChIキー |
PAQRALDFZMAGMK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=NC2=C(C=C1)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


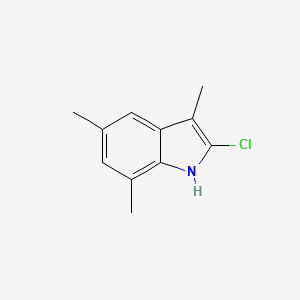

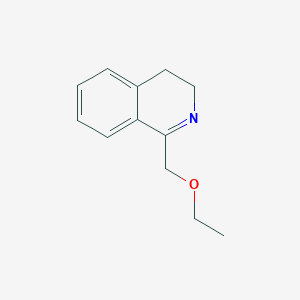


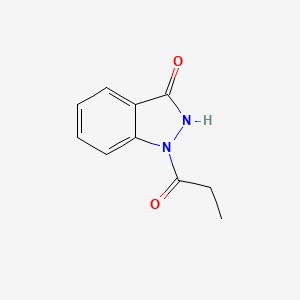
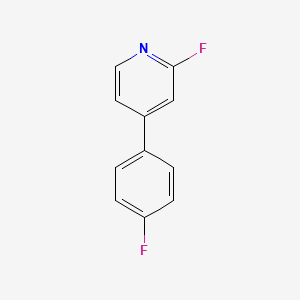
![1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11905217.png)

![3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11905227.png)
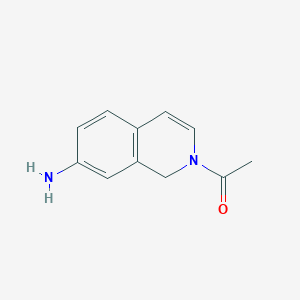

![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)

